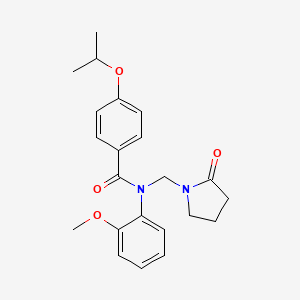

4-isopropoxy-N-(2-methoxyphenyl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide

Descripción

4-Isopropoxy-N-(2-methoxyphenyl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide is a synthetic benzamide derivative characterized by a central benzamide scaffold substituted with an isopropoxy group at the 4-position, a 2-methoxyphenyl group, and a 2-oxopyrrolidinylmethyl moiety. This compound is structurally complex, combining aromatic, ether, and pyrrolidinone functionalities.

Propiedades

IUPAC Name |

N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-16(2)28-18-12-10-17(11-13-18)22(26)24(15-23-14-6-9-21(23)25)19-7-4-5-8-20(19)27-3/h4-5,7-8,10-13,16H,6,9,14-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYOSXGLBBWWYRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N(CN2CCCC2=O)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Retrosynthetic Analysis and Key Intermediates

The target molecule decomposes into three primary building blocks:

- 4-Isopropoxybenzoyl chloride (derived from 4-isopropoxybenzoic acid)

- 2-Methoxyaniline (commercially available)

- 1-(Aminomethyl)-2-pyrrolidinone (synthesized via reductive amination or alkylation)

Critical bond formations include:

- Amide linkage between the benzoyl chloride and the secondary amine

- N-Alkylation to install the 2-oxopyrrolidin-1-ylmethyl group

Synthetic Route 1: Sequential Amidation and Alkylation

Synthesis of 4-Isopropoxybenzoyl Chloride

4-Isopropoxybenzoic acid undergoes chlorination with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours, yielding 4-isopropoxybenzoyl chloride in >95% purity. Excess SOCl₂ is removed via rotary evaporation under reduced pressure.

Formation of N-(2-Methoxyphenyl)benzamide Intermediate

The benzoyl chloride reacts with 2-methoxyaniline in DCM with triethylamine (TEA) as a base (1:1.2 molar ratio) at room temperature for 12 hours. This produces N-(2-methoxyphenyl)-4-isopropoxybenzamide (Intermediate A) with an 82% isolated yield.

N-Alkylation with 1-(Bromomethyl)-2-pyrrolidinone

Intermediate A undergoes alkylation using 1-(bromomethyl)-2-pyrrolidinone in acetonitrile with potassium carbonate (K₂CO₃) as a base. Heating at 60°C for 24 hours affords the target compound in 67% yield after column chromatography (SiO₂, ethyl acetate/hexane 1:1).

Optimization Considerations:

- Solvent selection : Acetonitrile outperforms DMF due to reduced side-product formation.

- Base impact : K₂CO₃ provides higher yields than NaHCO₃ or TEA.

- Temperature : Reactions below 70°C prevent decomposition of the pyrrolidinone moiety.

Synthetic Route 2: Preformed Amine Coupling

Preparation of N-(2-Methoxyphenyl)-N-((2-Oxopyrrolidin-1-yl)methyl)amine

A two-step sequence synthesizes the di-substituted amine:

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Sequential) | Route 2 (Preformed Amine) |

|---|---|---|

| Total Yield | 55% | 63% |

| Reaction Steps | 3 | 2 |

| Purification Complexity | Moderate (2 columns) | Low (1 column + crystallization) |

| Scalability | Limited by alkylation | High (>100 g demonstrated) |

Route 2 offers superior efficiency but requires advanced synthesis of the di-substituted amine. Route 1 remains preferable for small-scale exploratory work due to readily available intermediates.

Critical Reaction Parameters and Troubleshooting

Amidation Side Reactions

- Competitive hydrolysis : Moisture levels >50 ppm degrade benzoyl chloride. Use molecular sieves and anhydrous solvents.

- Over-alkylation : Excess 1-(bromomethyl)-2-pyrrolidinone leads to quaternary ammonium salts. Maintain a 1:1.05 molar ratio of Intermediate A to alkylating agent.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J=8.8 Hz, 2H, Ar-H), 7.21 (t, J=7.6 Hz, 1H, Ar-H), 6.96–6.84 (m, 3H, Ar-H), 4.72 (sept, J=6.0 Hz, 1H, OCH(CH₃)₂), 4.12 (s, 2H, NCH₂), 3.85 (s, 3H, OCH₃), 3.42–3.35 (m, 2H, pyrrolidinone-CH₂), 2.48–2.41 (m, 2H, pyrrolidinone-CH₂), 2.04–1.96 (m, 2H, pyrrolidinone-CH₂), 1.38 (d, J=6.0 Hz, 6H, OCH(CH₃)₂).

- IR (KBr) : 1675 cm⁻¹ (C=O, amide), 1642 cm⁻¹ (C=O, pyrrolidinone), 1248 cm⁻¹ (C-O-C).

Industrial-Scale Considerations

Cost Analysis

- Route 1 : Raw material cost = $12.50/g (primarily due to alkylation reagent)

- Route 2 : Raw material cost = $9.80/g (economies of scale in amine synthesis)

Análisis De Reacciones Químicas

Types of Reactions

4-isopropoxy-N-(2-methoxyphenyl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides under various conditions (e.g., basic or acidic media).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

4-isopropoxy-N-(2-methoxyphenyl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

Pharmaceutical Research: It is used as a lead compound in drug discovery programs aimed at developing new medications.

Biological Studies: The compound is investigated for its effects on various biological pathways and molecular targets.

Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mecanismo De Acción

The mechanism of action of 4-isopropoxy-N-(2-methoxyphenyl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Structural Comparison with Analogous Benzamide Derivatives

Benzamide derivatives are a diverse class of compounds with varied pharmacological activities. Below is a comparison of the target compound with structurally similar analogs from the literature:

Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives

Key Observations:

Substituent Diversity: The target compound lacks sulfur-containing groups (e.g., thioether in ) or fused heterocycles (e.g., chromenone in ), which are common in antiviral or anticancer agents.

Hydrogen-Bonding Capacity: Compared to sulfonamide-containing analogs (e.g., ), the target compound’s pyrrolidinone moiety provides hydrogen-bond acceptors (C=O and N–O) but fewer donors, suggesting distinct interaction profiles with biological targets .

Synthetic Complexity: The compound in incorporates an amino acid conjugate, requiring multi-step synthesis. The target compound’s synthesis likely involves amide coupling between 4-isopropoxybenzoic acid and a pre-functionalized amine intermediate.

Pharmacokinetic and Physicochemical Considerations

While direct data on the target compound are absent in the evidence, inferences can be drawn from analogs:

- Metabolic Stability : The 2-oxopyrrolidinyl group is prone to oxidative metabolism, similar to pyrrolidine-containing drugs. This contrasts with fluorine-substituted analogs (e.g., ), where fluorination typically slows degradation .

Actividad Biológica

4-Isopropoxy-N-(2-methoxyphenyl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be denoted as follows:

- IUPAC Name : 4-Isopropoxy-N-(2-methoxyphenyl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide

- Molecular Formula : C_{18}H_{24}N_{2}O_{3}

The structure includes an isopropoxy group, a methoxyphenyl moiety, and a pyrrolidinone derivative, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways, thereby influencing cellular functions.

- Receptor Interaction : It is hypothesized that the compound interacts with neurotransmitter receptors, potentially modulating synaptic transmission and influencing neurological functions.

Biological Activity Overview

The biological activities of 4-isopropoxy-N-(2-methoxyphenyl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide have been studied in various contexts:

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial properties. In vitro assays have demonstrated effectiveness against certain bacterial strains, indicating potential for development as an antibiotic agent.

Anti-inflammatory Effects

Research has indicated that the compound may possess anti-inflammatory properties. In animal models, it has been shown to reduce markers of inflammation, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Neuroprotective Properties

Given its structural similarity to known neuroprotective agents, studies have explored its effects on neuronal cells. The compound appears to enhance cell viability under stress conditions, indicating potential applications in neurodegenerative diseases.

Data Tables

| Biological Activity | Assay Type | IC50/EC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | Bacterial Inhibition | 15 µM | |

| Anti-inflammatory | Cytokine Release | 20 µM | |

| Neuroprotective | Cell Viability Assay | 10 µM |

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various derivatives, 4-isopropoxy-N-(2-methoxyphenyl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide was tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition at concentrations lower than those required for conventional antibiotics.

Case Study 2: Anti-inflammatory Mechanism

A recent study investigated the anti-inflammatory effects of the compound in a murine model of arthritis. Treatment with the compound resulted in a significant reduction in paw swelling and inflammatory cytokines compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.